molecular formula C20H17Cl2N3O3S B2864003 2,4-dichloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 681267-58-3

2,4-dichloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2864003
CAS RN: 681267-58-3
M. Wt: 450.33
InChI Key: UIAQUMUSUOUKDT-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C20H17Cl2N3O3S and its molecular weight is 450.33. The purity is usually 95%.
BenchChem offers high-quality 2,4-dichloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and X-ray Structure Characterization : A study by Saeed et al. (2020) involved the synthesis and spectroscopic characterization of new antipyrine derivatives, including the analysis of their solid-state structures through Hirshfeld surface analysis and DFT calculations. These studies provide insights into the molecular interactions and structural stability of such compounds (Saeed et al., 2020).

  • Molecular Docking and DFT Calculations : Fahim and Shalaby (2019) conducted a study on novel benzenesulfonamide derivatives, which included molecular docking and DFT calculations. This research contributes to understanding the electronic structures and potential biological interactions of such compounds (Fahim & Shalaby, 2019).

Biological Evaluation and Applications

  • Antibacterial Activity : The study by Palkar et al. (2017) on novel Schiff bases derived from pyrazol-5-one derivatives highlighted promising antibacterial activity against specific bacterial strains. This indicates potential applications in developing new antibacterial agents (Palkar et al., 2017).

  • Potential in Antitumor Activity : The research by Kendre et al. (2015) on novel pyrazole, isoxazole, and other derivatives showed that some compounds exhibited significant anti-bacterial and anti-inflammatory activities, suggesting their potential use in antitumor therapies (Kendre, Landge, & Bhusare, 2015).

  • Anticonvulsant Activity : Ahsan et al. (2013) synthesized and evaluated a series of pyrazole analogues for anticonvulsant activity, identifying compounds with significant protective effects in seizure models (Ahsan, Khalilullah, & Govindasamy, 2013).

  • Antimicrobial and Antioxidant Activity : Flefel et al. (2018) prepared novel pyridine derivatives that exhibited antimicrobial and antioxidant activities, expanding the potential applications of these compounds in pharmaceutical research (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

properties

IUPAC Name

2,4-dichloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O3S/c1-11-3-5-14(7-12(11)2)25-19(16-9-29(27,28)10-18(16)24-25)23-20(26)15-6-4-13(21)8-17(15)22/h3-8H,9-10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAQUMUSUOUKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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